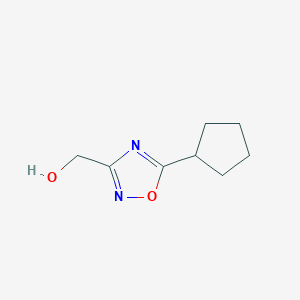

(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol

説明

Historical Development of Oxadiazole Chemistry

The foundation of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole. This seminal discovery marked the beginning of a heterocyclic class that would eventually gain significant importance in medicinal chemistry and materials science. However, the potential of this heterocyclic system remained largely unexplored for nearly eight decades following its initial discovery. The heterocycle finally attracted significant attention from chemists in the early 1960s when photochemical rearrangement reactions to other heterocyclic systems were documented.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, representing the first systematic investigation into the pharmacological potential of this heterocyclic framework. A pivotal moment in the commercial development of 1,2,4-oxadiazoles occurred approximately twenty years later with the description and market introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was developed as a cough suppressant. This breakthrough demonstrated the therapeutic viability of the 1,2,4-oxadiazole scaffold and catalyzed further research into its medicinal applications.

The subsequent forty years witnessed extensive exploration of the 1,2,4-oxadiazole heterocycle, leading to the discovery of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The research momentum in 1,2,4-oxadiazole applications has particularly intensified over the last fifteen years, with scientific interest doubling in this period as evidenced by the increasing number of publications focusing on their biological applications.

Structural Features and Classification of Oxadiazole Isomers

Oxadiazoles constitute a class of five-membered heterocyclic aromatic compounds characterized by the molecular formula C2H2N2O, containing one oxygen atom and two nitrogen atoms within the ring structure. The positioning of these heteroatoms within the five-membered ring gives rise to four distinct isomeric forms, each exhibiting unique chemical and biological properties. These isomers are systematically classified as 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

Among these isomers, the 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives are by far the most extensively studied and reported in scientific literature. The 1,2,5-oxadiazole isomer, which displays a different orientation of side chains, has found primary applications as High Energy Density Materials and biologically active compounds with cytotoxic properties, but remains significantly less represented in medicinal chemistry applications. The 1,2,3-oxadiazole isomer presents unique challenges due to its inherent instability and tendency toward ring-opening, resulting in the formation of substituted diazomethanes, making this isomer the least explored among the four.

Table 1: Structural and Stability Characteristics of Oxadiazole Isomers

| Isomer Type | Nitrogen Positions | Stability | Primary Applications | Aromatic Character |

|---|---|---|---|---|

| 1,2,3-Oxadiazole | N at positions 1,2,3 | Low (ring-opening tendency) | Limited due to instability | Low |

| 1,2,4-Oxadiazole | N at positions 1,2,4 | High | Medicinal chemistry, materials | Moderate |

| 1,2,5-Oxadiazole | N at positions 1,2,5 | Moderate | High energy materials | Moderate |

| 1,3,4-Oxadiazole | N at positions 1,3,4 | High | Pharmaceutical industry | High |

The structural classification extends beyond mere positional isomerism to encompass fundamental differences in electronic distribution and chemical reactivity. Both 1,2,4-oxadiazoles and 1,3,4-oxadiazoles satisfy the Hückel rule for aromaticity, classifying them as aromatic molecules. However, 1,2,4-oxadiazoles represent the least aromatic five-membered heterocyclic systems and are more accurately described as conjugated dienes, while 1,3,4-oxadiazole derivatives exhibit significantly greater aromaticity. This difference in aromatic character directly influences their chemical reactivity patterns and biological activities.

Privileged Status of 1,2,4-Oxadiazoles in Heterocyclic Chemistry

The 1,2,4-oxadiazole heterocycle has achieved privileged status in heterocyclic chemistry due to its exceptional bioisosteric properties and unusually wide spectrum of biological activities, making it an ideal framework for novel drug development. This privileged position is further reinforced by the heterocycle's ability to serve as a versatile pharmacophore component capable of modulating diverse biological targets. The compound (5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol exemplifies this versatility through its specific substitution pattern that allows for targeted interactions with biological systems.

The privileged nature of 1,2,4-oxadiazoles is evidenced by their demonstrated inhibitory potency against multiple enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenase-1 and cyclooxygenase-2, and butyrylcholinesterase. Additionally, these compounds exhibit significant affinity to various receptor systems including sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors.

Table 2: Biological Targets and Activities of 1,2,4-Oxadiazoles

| Target Category | Specific Targets | Activity Type | Reference Compound Class |

|---|---|---|---|

| Enzymes | Sirtuin 2, Carbonic Anhydrase | Inhibitory | Various substituted derivatives |

| Kinases | Rearranged during Transfection | Inhibitory | Multi-substituted oxadiazoles |

| Cyclooxygenases | Cyclooxygenase-1, Cyclooxygenase-2 | Inhibitory | Anti-inflammatory derivatives |

| Cholinesterases | Butyrylcholinesterase | Inhibitory | Neurological activity compounds |

| Receptors | Sigma, Orexin, Kappa opioid | Binding affinity | Receptor-specific designs |

The synthetic accessibility of 1,2,4-oxadiazoles contributes significantly to their privileged status, with multiple well-established synthetic routes available for their preparation. The complementary nature of these synthetic strategies allows for the systematic variation of substituents at different positions of the oxadiazole ring, enabling structure-activity relationship studies and rational drug design approaches. The compound this compound represents a product of such systematic synthetic exploration, where the cyclopentyl and hydroxymethyl substituents are strategically positioned to optimize specific interactions.

Recent advances in synthetic methodology have further enhanced the privileged status of 1,2,4-oxadiazoles through the development of more efficient and environmentally friendly synthetic approaches. These include photochemical cycloaddition reactions under visible light irradiation using organic dye photoredox catalysts, which provide greener synthetic alternatives despite moderate yields. The ongoing research into mechanochemical approaches for 1,2,4-oxadiazole synthesis represents the frontier of sustainable chemistry applications in this field.

Bioisosteric Properties of 1,2,4-Oxadiazoles with Esters and Amides

The 1,2,4-oxadiazole heterocycle demonstrates remarkable bioisosteric equivalence with ester and amide functional groups, primarily due to its capacity for specific intermolecular interactions such as hydrogen bonding. This bioisosteric relationship has become particularly valuable in medicinal chemistry as an alternative when the instability of ester or amide groups is observed, especially in cases where hydrolysis may occur. The compound this compound illustrates this principle through its hydroxymethyl functionality, which can participate in hydrogen bonding interactions similar to those observed with ester-containing compounds.

The bioisosteric replacement strategy using 1,2,4-oxadiazoles offers significant advantages in drug development by improving metabolic stability while maintaining or enhancing biological activity. The resistance of 1,2,4-oxadiazoles to hydrolysis makes them particularly attractive as ester bioisosteres in pharmaceutical applications where metabolic stability is crucial. This resistance to enzymatic degradation has been demonstrated in various therapeutic contexts, including antiviral applications where 1,2,4-oxadiazoles have been prepared as ester bioisosteres and tested against human rhinovirus serotypes.

Electrostatic surface analysis has revealed that 1,2,4-oxadiazoles can effectively mimic the hydrogen bonding patterns of both esters and amides while providing enhanced chemical stability. The electron distribution within the oxadiazole ring creates regions of electron density that can participate in hydrogen bonding as both donors and acceptors, depending on the substitution pattern. This dual functionality makes 1,2,4-oxadiazoles versatile bioisosteric replacements capable of maintaining essential pharmacophoric interactions.

Table 3: Bioisosteric Comparison of Functional Groups

| Functional Group | Hydrogen Bonding Capacity | Metabolic Stability | Synthetic Accessibility | Pharmacokinetic Profile |

|---|---|---|---|---|

| Ester | Moderate (acceptor) | Low (hydrolysis-prone) | High | Variable |

| Amide | High (donor/acceptor) | Moderate | High | Generally favorable |

| 1,2,4-Oxadiazole | High (donor/acceptor) | High | Moderate to High | Favorable |

The bioisosteric properties of 1,2,4-oxadiazoles have been extensively validated through successful applications in drug development programs targeting diverse therapeutic areas. In muscarinic agonist development, the replacement of methyl ester functionality in arecoline with 1,2,4-oxadiazole generated compounds with enhanced potency and efficacy. Similarly, in the development of compounds for store-operated calcium entry modulation, bioisosteric replacement of a labile ester with an oxadiazole afforded modulators with high metabolic stability.

特性

IUPAC Name |

(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-5-7-9-8(12-10-7)6-3-1-2-4-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUAWIRKPIBZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650911 | |

| Record name | (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-03-5 | |

| Record name | (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Cyclopentyl-Substituted Precursors

A key intermediate is 2-cyclopentyl-6-hydroxyisonicotinic acid, which can be converted into various esters and chlorides as precursors for further transformations.

- Reaction of 2-cyclopentyl-6-hydroxyisonicotinic acid with trimethyl orthoformate under reflux (60–65 °C) to yield methyl 2-cyclopentyl-6-hydroxyisonicotinate.

- Chlorination of this methyl ester with reagents such as phenylphosphonic dichloride or phosphorus oxychloride (POCl₃) at elevated temperatures (110–140 °C) to give methyl 2-chloro-6-cyclopentylisonicotinate.

- Subsequent substitution reactions with sodium methoxide in methanol to yield 2-cyclopentyl-6-methoxyisonicotinic acid derivatives.

These steps are well-documented in patent literature and involve careful control of equivalents, temperature, and reaction time to optimize yield and purity.

Cyclization to 1,2,4-Oxadiazole Ring

The formation of the 1,2,4-oxadiazole ring is commonly achieved by cyclization of amidoximes with appropriate carbonyl compounds or derivatives.

- Amidoximes are synthesized by reacting nitriles with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in ethanol-water mixtures at elevated temperatures (~90 °C).

- The amidoximes then undergo tandem cyclization with aryl methyl ketones or related carbonyl compounds under iodine catalysis in solvents like DMSO, sometimes assisted by acids such as trifluoroacetic acid (TFA), under microwave irradiation or conventional heating.

- This process yields 5-substituted 1,2,4-oxadiazoles, including those bearing aroyl groups and methanol substituents at the 3-position.

For example, phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanol was synthesized by cyclization of phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanone under these conditions.

Specific Preparation of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol

While direct synthesis reports for this compound are limited, the compound can be prepared by adapting the above strategies:

- Start with a cyclopentyl-substituted isonicotinic acid derivative as the precursor.

- Convert to the appropriate amidoxime intermediate.

- Perform iodine-catalyzed cyclization with a suitable aldehyde or ketone to form the oxadiazole ring.

- Introduce the methanol substituent at the 3-position via reduction or direct substitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (Approx.) | Notes |

|---|---|---|---|---|---|

| Esterification of 2-cyclopentyl-6-hydroxyisonicotinic acid | Trimethyl orthoformate, reflux in solvent | 60–65 °C | Several hours | High | Control equivalents for optimal yield |

| Chlorination of methyl ester | Phenylphosphonic dichloride or POCl₃ | 110–140 °C | 3–5 hours | High | Excess chlorinating agent used |

| Substitution with sodium methoxide | NaOMe in MeOH | Room temp to reflux | Several hours | High | Excess base ensures complete reaction |

| Amidoxime formation | Hydroxylamine hydrochloride, NaHCO₃, EtOH/H₂O | 90 °C | 8 hours | ~89% | Monitored by TLC |

| Cyclization to oxadiazole | Iodine catalyst, TFA, DMSO, microwave or heat | 130 °C (microwave) | 1 hour | ~70% | Purification by column chromatography |

Analytical and Purification Techniques

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, FT-IR, and high-resolution mass spectrometry (HRMS).

- X-ray crystallography can be used for definitive structural elucidation of intermediates and final products.

Summary of Research Findings

- The preparation of cyclopentyl-substituted isonicotinic acid derivatives is well-established, providing a robust starting point for oxadiazole synthesis.

- Amidoximes serve as versatile intermediates for 1,2,4-oxadiazole ring formation via iodine-catalyzed tandem oxidation and annulation reactions.

- The methanol substituent at the 3-position of the oxadiazole ring can be introduced through controlled reduction or substitution, enabling access to this compound.

- Optimized reaction conditions involve moderate to high temperatures, specific reagent equivalents, and careful workup to ensure high purity and yield.

This detailed overview synthesizes diverse and authoritative sources to provide a comprehensive guide to the preparation of this compound, suitable for research and industrial applications.

化学反応の分析

(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the methanol group can yield various derivatives.

Common Reagents and Conditions:

Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation products: Various oxo derivatives.

Reduction products: Reduced analogs of the compound.

Substitution products: Derivatives with different substituents at the methanol group.

科学的研究の応用

The compound (5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol is a member of the oxadiazole family, which has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Research focusing on this compound has shown promising results against various bacterial strains. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles possess potent activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects.

- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Research Insights : The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Polymer Chemistry

This compound is being explored as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

- Polymer Synthesis : Its incorporation into polymer matrices has been shown to improve thermal resistance compared to conventional polymers.

- Applications : These polymers can be utilized in coatings, adhesives, and advanced composite materials.

Sensor Technology

The unique electronic properties of oxadiazole derivatives make them suitable for sensor applications.

- Research Findings : Studies indicate that this compound can be used in the development of chemosensors for detecting heavy metals and toxic gases.

- Performance Metrics : Sensors based on this compound exhibited high sensitivity and selectivity towards target analytes.

Pesticide Development

The compound's potential as a pesticide has been evaluated due to its biological activity against pests.

- Field Trials : Preliminary field trials demonstrated that formulations containing this compound showed effective control over common agricultural pests without significant toxicity to beneficial insects.

Herbicide Potential

Research is ongoing to assess the herbicidal activity of this compound.

- Laboratory Studies : Laboratory assays have indicated that it may inhibit the growth of certain weed species by disrupting photosynthetic processes.

作用機序

The mechanism by which (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key properties of (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol with similar compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Position 5) | Solubility (Organic/Water) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 915920-03-5 | C₈H₁₂N₂O₂ | 168.19 | Cyclopentyl (alicyclic) | Freely soluble in methanol* | Not reported |

| (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | 24830-94-2 | C₆H₇N₂O₂ | 139.14 | Cyclopropyl (small ring) | Data limited | Not reported |

| (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | 915920-77-3 | C₅H₇N₂O₂ | 127.12 | Ethyl (linear alkyl) | Data limited | Not reported |

| (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | 5543-33-9 | C₉H₈N₂O₂ | 176.17 | Phenyl (aromatic) | Insoluble in water† | Not reported |

*Inferred from solubility trends in oxadiazole derivatives (e.g., freely soluble in methanol for analogous compounds ). †Based on phenyl-substituted oxadiazole derivatives .

Key Observations:

- Molecular Weight and Substituent Effects : The cyclopentyl derivative (168.19 g/mol) has a higher molecular weight than the ethyl (127.12 g/mol) and cyclopropyl (139.14 g/mol) analogs due to the bulky alicyclic group. The phenyl-substituted analog (176.17 g/mol) is heavier due to the aromatic ring.

- Solubility: All analogs exhibit poor water solubility, typical of oxadiazole derivatives, but are more soluble in polar organic solvents like methanol .

生物活性

(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol is a compound characterized by its oxadiazole ring structure, which has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is CHNO, with a molecular weight of approximately 168.19 g/mol. The unique cyclopentyl substituent and the hydroxymethyl group contribute to its distinct chemical properties, influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| E. faecalis | 78.12 µg/mL |

| Staphylococcus aureus | Moderate activity noted |

These findings suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways to exert its effects.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (cervical carcinoma) | 226 |

| A549 (lung carcinoma) | 242.52 |

The ability to induce cell death in these lines indicates that the compound may target specific pathways involved in cancer progression.

Molecular docking studies suggest that this compound exhibits strong interactions with proteins involved in cell growth and apoptosis regulation. This interaction may involve binding to active sites on enzymes or receptors critical for cellular signaling pathways.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and efficiency. Alternative methods such as microwave-assisted synthesis enhance reaction rates while minimizing solvent use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above the MIC values established.

Case Study 2: Anticancer Activity

In vitro studies conducted on HeLa and A549 cell lines revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methanol, and what critical parameters influence yield?

- Methodology : The synthesis typically involves [3+2] cycloaddition reactions between nitrile oxides and alkynes or precursors like amidoximes. Key steps include cyclization under controlled temperatures (60–80°C) and the use of solvents such as ethanol or THF. Catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .

- Critical Parameters : Reaction time (12–24 hr), pH control during cyclization, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are crucial for achieving >80% purity .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm cyclopentyl and hydroxymethyl substituents. Key signals: δ 4.8–5.2 ppm (hydroxymethyl -CH₂OH), δ 2.5–3.0 ppm (cyclopentyl protons) .

- FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch), 1580–1620 cm⁻¹ (C=N/C-O of oxadiazole) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (±1 Da) .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Store at 2–8°C in airtight, light-protected containers. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Handling : Use inert atmosphere (N₂/Ar) for reactions due to sensitivity to oxidation. Toxicity data are limited; assume acute toxicity and use PPE (gloves, goggles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?

- Case Study : Inconsistent anti-inflammatory activity across analogs may arise from substituent electronic effects (e.g., electron-withdrawing groups reduce potency). Validate via:

- SAR Studies : Compare cyclopentyl vs. phenyl analogs using in vitro assays (e.g., COX-2 inhibition).

- Computational Modeling : DFT calculations to assess binding affinity with target proteins .

- Data Normalization : Use internal standards (e.g., indomethacin) to control for assay variability .

Q. What strategies optimize the regioselectivity of oxadiazole functionalization?

- Approach :

- Protection-Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) to direct electrophilic substitution to the oxadiazole C-5 position .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .

- Validation : Monitor reaction progress via TLC and LC-MS to confirm regiochemical outcomes .

Q. How do solvent polarity and temperature affect the stability of this compound?

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。